2-(3-methylphenoxy)butanamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUJDZOZYSGDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)butanamide typically involves the reaction of 3-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields amines.
Substitution: Results in substituted phenoxy derivatives.
Scientific Research Applications
2-(3-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-methylphenoxy)butanamide exerts its effects involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, altering their function. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide
- CAS Registry No.: 1020057-51-5
- Molecular Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : 298.4 g/mol
- Purity : ≥95%
- Physical Form : Solid
- Storage : -20°C; stable for ≥4 years .
Structural Features: The compound contains a butanamide backbone substituted with a 3-methylphenoxy group at position 2 and an N-linked 4-amino-2-methylphenyl group. This structural configuration confers unique physicochemical properties, though specific applications remain undisclosed in available literature. It is classified as a research chemical, with commercial availability discontinued for certain batch sizes .
Comparison with Structurally Similar Compounds
3-Oxo-2-Phenylbutanamide (CAS 4433-77-6)
Structural Profile :
- Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.2 g/mol
- Key Substituents : Phenyl group at position 2, ketone (3-oxo) at position 3.
Contrast with Target Compound :
- Simpler structure (smaller molecular weight, absence of amino-methylphenyl group).
- Direct forensic relevance vs. the target compound’s undefined applications.
2-(2-(4-Chlorophenyl)Acetamido)-3-Methylbutanamide
Structural Profile :
- Inferred Formula : ~C₁₃H₁₆ClN₂O₂ (exact data unavailable).
- Key Substituents : 4-Chlorophenyl acetamido group at position 2, methyl at position 3.
Contrast with Target Compound :
- Bioactivity likely influenced by the 4-chlorophenyl group, which enhances lipophilicity and receptor interaction.
- Smaller molecular weight (vs. 298.4 g/mol) and psychoactive utility vs. the target’s research-oriented role.
N-(3-Amino-2-Methylphenyl)-4-(2,4-Dichlorophenoxy)Butanamide
Structural Profile :
- Key Substituents: 2,4-Dichlorophenoxy group at position 4, 3-amino-2-methylphenyl at N-position.
Properties :
Contrast with Target Compound :
- Structural similarity suggests possible overlapping synthetic routes, though applications differ.
Key Findings and Implications
- Structural Impact : Substituents like halogens (Cl), ketones (3-oxo), and aromatic groups dictate applications, ranging from psychoactivity to forensic analysis.
- Synthetic Trends : Acid-catalyzed condensation and PPA-mediated cyclization are common in analogous compounds.
- Research Gaps: Detailed pharmacokinetic data and mechanistic studies for 2-(3-methylphenoxy)butanamide remain unexplored in available literature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
